Hydroxymethylboronic acid
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Overview
Description
Hydroxymethylboronic acid is a boronic acid derivative with the chemical formula CH₅BO₃. It is a versatile compound widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxymethylboronic acid can be synthesized through several methods. One common approach involves the reaction of boronic acid with formaldehyde under basic conditions. Another method includes the hydrolysis of boronic esters, which are prepared by the reaction of boronic acids with alcohols in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of protective groups to prevent unwanted side reactions and the application of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Hydroxymethylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium in Suzuki-Miyaura coupling reactions .
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, borates, and boranes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydroxymethylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hydroxymethylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as a molecular recognition agent in various applications. The compound can interact with specific molecular targets, such as enzymes and receptors, through these reversible bonds, influencing biological pathways and processes .
Comparison with Similar Compounds
Hydroxymethylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and methylboronic acid. While all these compounds share the ability to form reversible covalent bonds with diols, this compound is unique in its enhanced water solubility and lower pKa value, making it more suitable for applications in aqueous environments .
List of Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Allylboronic acid
Properties
Molecular Formula |
CH5BO3 |
---|---|
Molecular Weight |
75.86 g/mol |
IUPAC Name |
hydroxymethylboronic acid |
InChI |
InChI=1S/CH5BO3/c3-1-2(4)5/h3-5H,1H2 |
InChI Key |
WLVJMFFJFXQUGK-UHFFFAOYSA-N |
Canonical SMILES |
B(CO)(O)O |
Origin of Product |
United States |
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